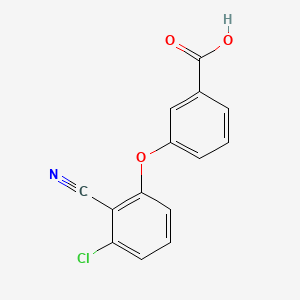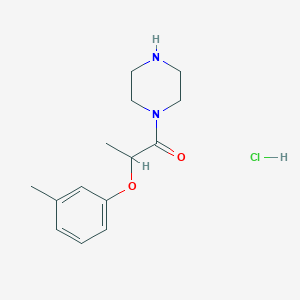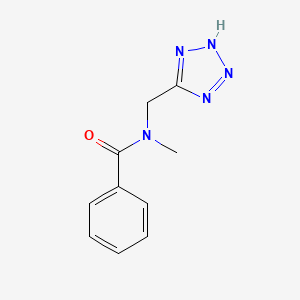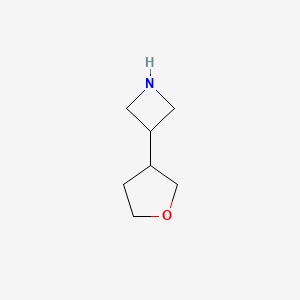![molecular formula C14H16N2 B1423511 Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine CAS No. 1251061-01-4](/img/structure/B1423511.png)
Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine
Übersicht
Beschreibung
Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine is an organic compound with the molecular formula C14H16N2. It is a liquid at room temperature and has a molecular weight of 212.29 g/mol . This compound is characterized by the presence of a pyridine ring attached to a phenyl group, which is further connected to an ethylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Its molecular weight (212.29 g/mol ) suggests that it could be well absorbed in the body. Factors such as solubility, stability, and the presence of functional groups can significantly impact its bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine. For instance, its stability at room temperature has been reported . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine typically involves the reaction of 3-(pyridin-4-yl)benzaldehyde with methylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . The reaction conditions usually involve a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a ligand in receptor binding studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-1-(3-pyridinyl)ethanamine
- N-methyl-1-(4-pyridinyl)ethanamine
- N-methyl-1-(2-pyridinyl)ethanamine
Uniqueness
Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine is unique due to the specific positioning of the pyridine ring and the phenyl group, which imparts distinct chemical and biological properties. This structural arrangement allows for specific interactions with biological targets, making it valuable in research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-methyl-1-(3-pyridin-4-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11(15-2)13-4-3-5-14(10-13)12-6-8-16-9-7-12/h3-11,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZDQXMZRTWWMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC=NC=C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline](/img/structure/B1423432.png)
![methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B1423437.png)

![4-[4-(Difluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1423439.png)

![2-Chloro-5-[(methylsulfanyl)methyl]aniline](/img/structure/B1423441.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1423442.png)





![methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423451.png)
